REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([O:13][Si](C)(C)C)=[CH:8][CH2:7][CH2:6]2.F[B-](F)(F)F.[F:23][C:24]([F:39])([F:38])[S+]1C2C=CC=CC=2C2C=CC=CC1=2>CN(C=O)C.CCCC[N+](CCCC)(CCCC)CCCC.C1C=CC([Sn-](F)(F)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH:8]([C:24]([F:39])([F:38])[F:23])[CH2:7][CH2:6]2 |f:1.2,4.5|
|
Name
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(6-methoxy-3,4-dihydronaphthalen-1-yloxy)-trimethylsilane
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2CCC=C(C2=CC1)O[Si](C)(C)C
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Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.FC([S+]1C2=C(C3=C1C=CC=C3)C=CC=C2)(F)F
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Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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tetrabutylammonium difluorotriphenylstannate
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Quantity
|
7 g
|
Type
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catalyst
|
Smiles
|
|
Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the suspension is stirred at RT for 72 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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After the addition
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Type
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CUSTOM
|
Details
|
DMF is then removed under vacuum
|
Type
|
ADDITION
|
Details
|
Water and EtOAc are added
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer is dried with MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCC(C(C2=CC1)=O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |